molecular formula C10H9FO B2634434 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248416-68-2

5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]

Cat. No.: B2634434
CAS No.: 2248416-68-2
M. Wt: 164.179
InChI Key: DGTXVUISFJFSBG-UHFFFAOYSA-N
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Description

5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] is a spirocyclic compound characterized by its unique structure, which includes a fluorine atom and an oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] typically involves the reaction of fluorinated indene derivatives with epoxide precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] involves its interaction with specific molecular targets, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest significant potential in modulating oxidative stress and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 5,7-Difluorospiro[1,2-dihydroindene-3,2’-oxirane]

Uniqueness

5-Fluorospiro[1,2-dihydroindene-3,2’-oxirane] stands out due to its specific fluorine substitution and the presence of an oxirane ring, which confer unique chemical and biological properties.

Properties

IUPAC Name

5-fluorospiro[1,2-dihydroindene-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-2-1-7-3-4-10(6-12-10)9(7)5-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXVUISFJFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CO2)C3=C1C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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